molecular formula C12H14FNO2 B14885911 5-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

5-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B14885911
M. Wt: 223.24 g/mol
InChI Key: CNRXQQBBNLKMKL-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of fluorinated pyrrolidines It is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.

    Biological Studies: It is used in studies exploring its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is explored for its use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the pyrrolidine ring contributes to its overall stability and bioavailability. The carboxylic acid group may participate in hydrogen bonding and other interactions that facilitate its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

Compared to similar compounds, 5-(4-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid stands out due to its unique combination of a fluorophenyl group and a pyrrolidine ring. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

5-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14FNO2/c1-14-7-9(12(15)16)6-11(14)8-2-4-10(13)5-3-8/h2-5,9,11H,6-7H2,1H3,(H,15,16)

InChI Key

CNRXQQBBNLKMKL-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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